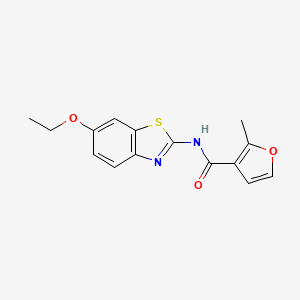
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, also known as CYT387, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunomodulatory effects.
Mecanismo De Acción
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide is a selective inhibitor of JAK1/2, which are key components of the JAK-STAT signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting JAK1/2, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide blocks the downstream signaling of cytokines and growth factors, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide have been extensively studied in preclinical models. In vitro studies have shown that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide inhibits JAK1/2 signaling in various cell types, including immune cells and cancer cells. In vivo studies have demonstrated that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has anti-inflammatory and immunomodulatory effects in animal models of autoimmune diseases and cancer. These effects are mediated through the inhibition of cytokine production and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments, including its high purity and high yield synthesis, its selectivity for JAK1/2, and its well-characterized mechanism of action. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, including its potential therapeutic applications in other diseases, the development of more potent and selective JAK inhibitors, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide in humans, as well as its potential for drug-drug interactions. Overall, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide represents a promising therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its potential.
Métodos De Síntesis
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide involves a multi-step process that starts with the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3-methyl-4-nitrobenzoic acid to form an intermediate compound. This intermediate is then converted to the final product through a series of reactions involving various reagents and solvents. The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has been shown to inhibit JAK1/2 signaling, which plays a critical role in the pathogenesis of these diseases. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory and immunomodulatory effects, which further support its therapeutic potential.
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-9-12(7-8-13(10)20(22)23)14(21)17-16-19-18-15(24-16)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCXASZEBVKAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)



![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)

![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![N-(3-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5881673.png)

